4-(1-Amino-2-fluoroethyl)-2-fluorophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
4-(1-amino-2-fluoroethyl)-2-fluorophenol |
InChI |
InChI=1S/C8H9F2NO/c9-4-7(11)5-1-2-8(12)6(10)3-5/h1-3,7,12H,4,11H2 |
InChI Key |
OISKLLGRYPCSFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CF)N)F)O |
Origin of Product |
United States |
Sophisticated Spectroscopic and Computational Approaches for Structural and Electronic Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in the Study of 4-(1-Amino-2-fluoroethyl)-2-fluorophenol
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a compound featuring multiple fluorine atoms and a chiral center like this compound, advanced NMR techniques are essential for unambiguous characterization.
Applications of ¹⁹F NMR for Fluorine Environment Analysis
Given the presence of two chemically distinct fluorine atoms—one on the aromatic ring and one on the ethyl side chain—¹⁹F NMR spectroscopy is a particularly powerful analytical tool. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity, second only to ¹H NMR. ucla.edu A key advantage of ¹⁹F NMR is its vast chemical shift range, which exceeds 400 ppm, making it exceptionally sensitive to subtle changes in the local electronic environment. ucla.edu This sensitivity allows for the clear resolution of signals from the two different fluorine nuclei in this compound.
The aromatic fluorine (at the C2 position) and the aliphatic fluorine (at the C2' position of the ethyl chain) would be expected to exhibit distinct chemical shifts and coupling patterns. The chemical shift of the aromatic fluorine is influenced by the electronic effects of the hydroxyl and aminoethyl substituents on the ring. The aliphatic fluorine's chemical shift is primarily determined by its immediate neighbors. Furthermore, ¹⁹F-¹H and ¹⁹F-¹³C couplings provide valuable information for assigning adjacent nuclei. In metabolic or degradation studies, ¹⁹F NMR can effectively track the transformation of the parent compound by observing the appearance of new fluorine signals corresponding to metabolites, as the chemical shift of the ¹⁹F nucleus is highly responsive to biochemical modifications. nih.gov
Table 1: Predicted ¹⁹F NMR Characteristics for this compound
| Fluorine Atom Position | Expected Chemical Shift Range (ppm) | Expected Coupling Patterns | Information Gained |
| Aromatic (C2-F) | -130 to -150 | Coupling to adjacent aromatic protons (³JFH) and potentially through space to side-chain protons. | Confirmation of substitution pattern on the phenol (B47542) ring; sensitive to changes in ring electronics. |
| Aliphatic (C2'-F) | -200 to -230 | Complex splitting due to coupling with geminal (²JFH) and vicinal (³JFH) protons on the ethyl chain. | Confirmation of the fluoroethyl side chain structure; provides insight into side-chain conformation. |
Multidimensional NMR Techniques for Complete Structure Assignment
While ¹H and ¹⁹F NMR provide foundational data, complete and unambiguous assignment of all proton and carbon signals in this compound requires multidimensional NMR techniques. The complexity of the ¹H NMR spectrum, particularly the overlapping signals of the aromatic and aliphatic protons, can be resolved by spreading the correlations into a second dimension. nih.govnih.gov
Key techniques include:
Correlation Spectroscopy (COSY): This experiment reveals ¹H-¹H coupling networks, which would be used to trace the connectivity within the ethyl side chain (H1' to H2' and the methyl protons) and within the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H-¹³C pairs. It is essential for assigning the carbon atoms of the molecule by linking them to their attached, and often more easily assigned, protons.
Together, these experiments allow for the methodical construction of the molecular skeleton and the definitive assignment of every atom's resonance in the molecule.
Mass Spectrometry for Elucidating Complex Derivatives and Metabolites in Research Settings
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula (C₈H₁₀FNO).
In research settings, particularly in metabolic or derivatization studies, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is invaluable. mdpi.com This technique allows for the separation of the parent compound from its derivatives or metabolites, followed by their structural characterization. In MS/MS, a specific ion (the precursor ion) is selected and fragmented to produce a characteristic pattern of product ions.
For this compound, characteristic fragmentation pathways would likely involve:
Loss of the amino group (NH₃).
Cleavage of the C-C bond between the chiral center and the aromatic ring.
Fragmentation of the fluoroethyl side chain.
By analyzing the fragmentation patterns of potential metabolites, such as glucuronidated or sulfated conjugates formed on the phenolic hydroxyl group, researchers can identify the sites of metabolic modification. The use of Multiple Reaction Monitoring (MRM) mode in tandem MS enhances selectivity and sensitivity, allowing for the quantification of the compound and its metabolites in complex biological matrices. mdpi.com
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography offers the most precise method for determining the three-dimensional arrangement of atoms in the solid state. nih.gov This technique is uniquely capable of unambiguously establishing the absolute configuration of the chiral center at C1' of the aminoethyl side chain.
A successful crystallographic analysis of this compound would yield a wealth of structural information, including:
Precise bond lengths, bond angles, and torsion angles.
The conformation of the molecule in the crystal lattice.
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl, amino, and fluorine groups.
This data is crucial for understanding the molecule's shape and how it packs in a solid form. The crystallographic data, typically presented in a standardized format, includes the crystal system, space group, and unit cell dimensions, providing a detailed structural fingerprint of the compound. researchgate.net
Table 2: Illustrative Crystallographic Data for a Molecular Crystal
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a, b, c (Å) | a = 5.8, b = 15.1, c = 9.2 | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 105.5, γ = 90 | The angles of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Quantum Chemical Computations and Molecular Modeling of this compound
Computational chemistry provides a theoretical framework for understanding the structural and electronic properties of molecules, complementing experimental data.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By applying DFT calculations, typically with a basis set like 6-31G* or higher, it is possible to predict various properties of this compound.
Key predictable properties include:
Optimized Molecular Geometry: DFT can calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) Map: An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the hydroxyl group and the nitrogen of the amino group would be expected to be nucleophilic sites.
NMR Chemical Shifts: Theoretical NMR chemical shifts can be calculated and compared with experimental values to aid in the assignment of complex spectra.
These computational insights are invaluable for predicting the molecule's reactivity, understanding its spectroscopic properties, and rationalizing its intermolecular interactions. researchgate.net
Investigation of Biological and Biochemical Activities of 4 1 Amino 2 Fluoroethyl 2 Fluorophenol in Research Models
Elucidation of Structure-Activity and Structure-Property Relationships in Fluorinated Aminophenol Analogs
The biological activity and physicochemical properties of aminophenol derivatives are significantly influenced by the presence, number, and position of fluorine substituents. Fluorine's unique properties—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow for strategic modifications of parent molecules to enhance properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.
Research into fluorinated aminophenol analogs reveals critical structure-activity relationships (SAR) and structure-property relationships (SPR). For instance, the position of the fluorine atom on the aromatic ring can drastically alter the compound's electronic properties and, consequently, its interactions with target proteins. The introduction of a fluorine atom generally increases lipophilicity, which can improve passage through biological membranes.
Stereochemistry also plays a pivotal role. In the related compound 2-(1-Aminoethyl)-4-fluorophenol, the (R)-enantiomer is specifically recognized for its role in the synthesis of potent anti-tumor agents that target tropomyosin receptor kinases (Trk), highlighting the stereospecificity of the biological target's binding pocket.
Furthermore, the degree of fluorination is a key determinant of activity. A monofluorinated ethyl group, as seen in 4-(1-Amino-2-fluoroethyl)-2-fluorophenol, offers a subtle modification compared to a trifluoroethyl group. While trifluoromethyl groups can significantly enhance binding to hydrophobic pockets and improve metabolic stability, they also increase steric hindrance and may introduce toxicity risks. The strategic placement of single fluorine atoms can thus fine-tune the balance between efficacy and potential off-target effects.
| Compound/Analog | Key Structural Feature | Observed Property/Activity Relationship |
|---|---|---|
| This compound | Monofluoroethyl group; 2-fluoro on phenol (B47542) ring | Specific substitution pattern designed to modulate pKa and electronic distribution for target interaction. |
| (R)-2-(1-Aminoethyl)-4-fluorophenol | (R)-enantiomer of the aminoethyl side chain | Exhibits stereospecific bioactivity, crucial for synthesizing targeted anti-tumor drugs (Trk kinase inhibitors). |
| 4-(1-Amino-2,2,2-trifluoroethyl)phenol | Trifluoroethyl group | Enhanced metabolic stability and potential for stronger binding in hydrophobic pockets, but with increased steric bulk. |
| 4-Aminophenol | Non-fluorinated parent compound | Serves as a baseline for evaluating the effects of fluorination on lipophilicity, binding, and metabolic stability. |
Molecular Mechanisms of Interaction with Biological Targets
The structural motifs of this compound, specifically the fluorinated phenol ring and the aminoethyl side chain, make it a candidate for interaction with various enzymes. The phenol group can act as a hydrogen bond donor or acceptor, while the basic amino group can form ionic bonds or hydrogen bonds within an enzyme's active site.
Studies on analogous compounds provide a framework for understanding these interactions. For example, 4-(2-aminoethyl)-benzenesulfonyl fluoride (B91410) (AEBSF) is an irreversible inhibitor of serine proteases and NADPH oxidase. nih.gov Structure-function analyses of AEBSF analogs demonstrated that the aminoalkylbenzene moiety was critical for activity, and the sulfonyl fluoride group was essential for irreversible inhibition. nih.gov This suggests that the aminoethyl group of this compound could serve as a key recognition element, guiding the molecule to the active site, where the fluorophenol core could establish further interactions.
The most direct parallel comes from isomers like (R)-2-(1-Aminoethyl)-4-fluorophenol, which are vital intermediates for synthesizing inhibitors of Tropomyosin receptor kinases (Trk), a family of enzymes often dysregulated in cancer. This implies that the fluorinated amino-phenol scaffold can be effectively accommodated by kinase active sites, modulating their signaling activity.
| Analog/Related Compound | Target Enzyme | Mode of Interaction/Inhibition |
|---|---|---|
| (R)-2-(1-Aminoethyl)-4-fluorophenol based inhibitors | Tropomyosin receptor kinases (Trk) | Acts as a scaffold for competitive inhibitors binding to the ATP pocket of the kinase. |
| 4-(2-Aminoethyl)-benzenesulfonyl fluoride (AEBSF) | NADPH Oxidase, Serine Proteases | Irreversible inhibition; the aminoethyl group aids in binding, while the sulfonyl fluoride reacts with active site residues. nih.gov |
| 4-Aminophenol Derivatives | α-amylase, α-glucosidase | Showed significant inhibitory activity in studies on non-fluorinated analogs, indicating the potential of the core structure. nih.gov |
Fluorinated compounds are widely used as ligands in receptor binding studies, often as radiolabeled probes in positron emission tomography (PET). The introduction of fluorine can modulate a ligand's binding affinity (Ki) and selectivity for different receptor subtypes.
An illustrative case is the fluorinated diprenorphine (B84857) analog, 6-O-(2-[18F]Fluoroethyl)-6-O-desmethyl-diprenorphine ([18F]FE-DPN), used to study opioid receptors. In vitro assays show that this ligand binds with high affinity to mu (MOR), kappa (KOR), and delta (DOR) opioid receptors. nih.gov However, in vivo studies in rodent models revealed a preferential binding to MOR, demonstrating that ligand-receptor dynamics can be context-dependent and influenced by factors such as membrane permeability and local environment. nih.gov This highlights a common discrepancy between in vitro and in vivo selectivity that is critical in drug development. nih.gov
For fluorinated aminophenols, the specific arrangement of functional groups and fluorine atoms dictates the binding profile. The hydroxyl and amino groups can form key hydrogen and ionic bonds with receptor residues, while the fluorinated ring can engage in hydrophobic or specific fluorine-protein interactions, such as those involving aromatic stacking or halogen bonds.
| Fluorinated Ligand Example | Receptor Target(s) | In Vitro Binding Affinity (Ki) |
|---|---|---|
| [18F]FE-DPN | Mu Opioid Receptor (MOR) | 0.24 nM nih.gov |
| Kappa Opioid Receptor (KOR) | 0.20 nM nih.gov | |
| Delta Opioid Receptor (DOR) | 8.0 nM nih.gov |
19F Nuclear Magnetic Resonance (NMR) is an exceptionally powerful tool for studying protein-ligand interactions, and compounds like this compound are well-suited for such analysis. The fluorine nucleus (19F) has several advantages for biological NMR: it has a spin of ½, is 100% naturally abundant, and boasts a high gyromagnetic ratio, resulting in detection sensitivity that is 83% of that of protons. mdpi.comnih.gov
Crucially, fluorine is virtually absent from biological systems, meaning there is no background signal. mdpi.com The 19F chemical shift is also highly sensitive to the local electronic environment, with a very wide spectral range (~300-400 ppm). mdpi.comrsc.org This sensitivity makes the fluorine atom an exquisite probe for detecting binding events. When a small molecule like this compound binds to a protein, the chemical environment around its fluorine atoms changes, leading to a shift in its 19F NMR signal.
This technique, known as ligand-observed 19F NMR, can be used to:
Screen for binding: Detect even weak interactions between small molecules and a target protein.
Determine binding affinity (Kd): Quantify the strength of the interaction by titrating the protein into a solution of the fluorinated ligand.
Characterize the binding site: The magnitude and direction of the chemical shift change can provide clues about the nature of the binding pocket (e.g., hydrophobic vs. polar).
Run competition assays: Identify non-fluorinated compounds that bind to the same site by observing the displacement of the fluorinated probe. nih.gov
| Advantage of 19F NMR | Description |
|---|---|
| High Sensitivity | The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, approaching the sensitivity of 1H NMR. mdpi.com |
| No Background Signal | Fluorine is essentially absent in biological systems, ensuring that any observed signal comes from the labeled molecule. mdpi.com |
| Wide Chemical Shift Range | The large chemical shift dispersion (~300-400 ppm) makes the signal extremely sensitive to subtle changes in the local molecular environment upon binding. mdpi.comrsc.org |
| Versatility | Enables fragment screening, determination of binding constants, and competition experiments to find other binders. nih.gov |
Applications as Research Tools and Probes in Biological Systems
The structure of this compound makes it a potential candidate for use as a pH-sensitive probe, particularly for 19F NMR-based measurements. The rationale lies in the compound's ionizable groups—the phenolic hydroxyl and the primary amine—whose protonation states are dependent on the ambient pH. The pKa values of these groups are, in turn, influenced by the electron-withdrawing effects of the fluorine atoms on the aromatic ring.
The 19F NMR chemical shift is extremely sensitive to changes in the electronic environment. As the pH of the medium changes, the protonation state of the nearby hydroxyl and amino groups will change. This alteration in charge state causes a significant change in the local electronic shielding of the fluorine nuclei, resulting in a measurable, pH-dependent chemical shift. mdpi.comfao.org
Studies on simpler fluorophenols have demonstrated this principle effectively. For instance, p-fluorophenol exhibits a large chemical shift response to pH changes, making it suitable for mapping pH in biological samples. mdpi.com The magnitude of this response is dependent on the position of the fluorine relative to the hydroxyl group, with para- and ortho-substituted fluorophenols showing larger shifts than meta-substituted ones. mdpi.com Therefore, this compound, with its two distinct fluorine atoms and two ionizable groups, could serve as a sophisticated ratiometric or multi-responsive probe for reporting on pH in different cellular compartments or biological fluids.
| Fluorinated Compound Type | Principle of pH Sensing | Key Finding |
|---|---|---|
| p-Fluorophenols | The 19F chemical shift is highly dependent on the protonation state of the phenolic hydroxyl group. | Exhibit a large chemical shift response (Δδ up to 9.3 ppm) to pH, allowing for mapping of pH gradients. mdpi.com |
| o-Fluorophenols | Similar to p-fluorophenols, but the proximity of F to the -OH group alters the response. | Show a smaller but still measurable chemical shift range (~0.3 to 2.2 ppm) in response to pH. mdpi.com |
| 3-Fluorophenol | The 19F signal is sensitive to pH-dependent enzymatic reactions occurring at the phenol. | Used to study the pH-dependent regioselectivity and rate of enzymatic hydroxylation. |
| This compound | 19F chemical shifts would be influenced by the pH-dependent protonation of both the hydroxyl and amino groups. | Potential for use as a dual-responsive probe for pH sensing in complex biological environments. |
Investigation of Intracellular Signaling Pathways
There is currently no published research detailing the effects of this compound on any intracellular signaling pathways. Studies that would elucidate its potential to activate or inhibit key signaling molecules, such as protein kinases, phosphatases, or transcription factors, have not been reported. Therefore, its mechanism of action at the molecular level remains unknown.
Modulation of Biological Processes in in vitro or ex vivo Models
Information regarding the ability of this compound to modulate biological processes in in vitro or ex vivo models is not available. Research that would typically involve cell-based assays to determine effects on processes such as cell proliferation, apoptosis, inflammation, or differentiation has not been published for this compound.
Metabolic Pathways and Biotransformation Studies in Research Models
The metabolic fate of this compound has not been described in the scientific literature. There are no available studies on its absorption, distribution, metabolism, and excretion (ADME) in any research model. Consequently, its biotransformation pathways, including potential metabolites and the enzymes involved in its breakdown, are yet to be determined.
While research on related compounds, such as 4-aminophenol, has identified metabolic pathways involving hydroxylation and ring cleavage in certain microorganisms, these findings cannot be extrapolated to the significantly more complex and fluorinated structure of this compound. The presence of fluorine atoms can dramatically alter the metabolic stability and pathways of a molecule.
Methodological Frameworks and Analytical Innovations in Research on Fluorinated Aminophenols
Chromatographic Separation and Purification Techniques for Complex Mixtures
The purification of fluorinated compounds like 4-(1-Amino-2-fluoroethyl)-2-fluorophenol from complex reaction mixtures is a critical step in its research and development. While classical techniques such as recrystallization and distillation are fundamental in organic compound purification, high-performance liquid chromatography (HPLC) is the predominant method for achieving high purity, especially for structurally similar analogues.
The presence of fluorine atoms presents unique challenges and opportunities in chromatographic separation. Heavily fluorinated molecules exhibit distinct partition properties between fluorocarbon and hydrocarbon solvents, a feature exploited in fluorous silica-gel chromatography. nih.gov However, for lightly fluorinated molecules like the subject compound, reversed-phase HPLC remains the most common approach. nih.govnih.gov
| Stationary Phase (Column) | Mobile Phase (Eluent) | Principle of Separation | Application Notes |
|---|---|---|---|
| Standard Hydrocarbon (e.g., C18) | Standard Hydrocarbon (e.g., Acetonitrile/Water) | Primarily based on hydrophobicity. Fluorinated compounds may co-elute with non-fluorinated analogues. | Standard method, but may offer insufficient resolution for complex mixtures of fluorinated aminophenols. |
| Standard Hydrocarbon (e.g., C18) | Fluorinated (e.g., Trifluoroethanol/Water) | "Hetero-pairing" enhances selectivity. The fluorinated eluent interacts differently with the stationary phase and analytes. nih.gov | Improves separation of lightly fluorinated compounds from non-fluorinated counterparts on common columns. nih.gov |
| Fluorocarbon (e.g., Perfluorooctyl) | Standard Hydrocarbon (e.g., Acetonitrile/Water) | "Hetero-pairing" where the fluorinated stationary phase provides unique retention for fluorinated analytes. nih.gov | Effective for separating compounds based on "fluorophilicity". nih.gov |
| Fluorinated Phenyl (e.g., Pentafluorophenyl) | Standard Hydrocarbon (e.g., Acetonitrile/Water) | Utilizes π–π, dipole-dipole, and charge-transfer interactions, offering unique selectivity for aromatic and halogenated compounds. chromatographyonline.com | Highly suitable for separating positional isomers of fluorinated phenols and other aromatic compounds. chromatographyonline.com |
Advanced Spectroscopic Methods for Quantitative Analysis in Research Samples
Accurate quantification of this compound in research samples is crucial for understanding reaction kinetics, purity, and stability. While standard techniques are useful, several advanced spectroscopic methods offer superior accuracy and sensitivity for fluorinated compounds.
Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F NMR) spectroscopy is a powerful tool for the analysis of fluorine-containing pharmaceuticals. nih.govdiva-portal.orgnih.gov The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range (approx. 500 ppm), which minimizes the risk of signal overlap that can be a challenge in ¹H NMR. nih.govresearchgate.net This allows for direct, selective quantification of a fluorinated analyte in a complex mixture, often without the need for a specific reference standard of the analyte itself. nih.govnih.gov The direct proportionality between the NMR signal area and the number of fluorine nuclei enables precise content determination. diva-portal.org
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is indispensable for both identification and quantification. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming the elemental composition of the target compound and its metabolites. nih.gov However, relying solely on LC-HRMS for quantifying fluorinated compounds can be problematic, as studies have shown that it can result in an incomplete fluorine mass balance, sometimes missing up to 90% of fluorine-containing products. nih.gov The mass spectra of fluorocarbons are often very different from their hydrocarbon analogs, with parent molecule ions being small or absent. nist.govnist.gov Therefore, combining LC-HRMS with ¹⁹F NMR provides a more complete and accurate quantitative picture. nih.gov
Combustion Ion Chromatography (CIC) has emerged as a preferred method for determining the total organic fluorine (TOF) content in a sample. nih.govmeasurlabs.com This technique involves the high-temperature combustion of the sample, which converts all organic fluorine into hydrogen fluoride (B91410) (HF). nih.gov The resulting gas is captured in an absorption solution and the fluoride ion concentration is subsequently measured by ion chromatography. acs.orgshimadzu.com CIC is an excellent screening method as it provides a measure of the total amount of organofluorine present, complementing targeted analyses that only measure specific known compounds. measurlabs.comacs.org
| Technique | Principle | Primary Application | Advantages |
|---|---|---|---|
| Quantitative ¹⁹F NMR (q¹⁹F NMR) | Measures the resonance of ¹⁹F nuclei in a magnetic field. Signal area is proportional to the number of nuclei. | Accurate quantification of specific fluorinated compounds in mixtures. nih.gov | High specificity, non-destructive, wide chemical shift range prevents signal overlap, no analyte-specific standard required. nih.govacs.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds chromatographically, followed by ionization and mass-to-charge ratio detection. | Identification and quantification of known target compounds and their metabolites. | High sensitivity and selectivity for targeted analysis. nih.govresearchgate.net |
| Combustion Ion Chromatography (CIC) | Sample combustion to convert organic fluorine to HF, followed by ion chromatography to quantify fluoride. | Measures total organic fluorine (TOF) content in a sample. nih.govmeasurlabs.com | Provides a comprehensive measure of all fluorinated organic compounds, useful for screening. measurlabs.comnih.gov |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in an argon plasma, followed by mass analysis. | Sensitive elemental analysis for fluorine, especially when hyphenated with HPLC. | Promising tool for fluorine-specific detection of unknown compounds in complex matrices. bohrium.com |
Development of Bioanalytical Assays for Compound Detection in Research Matrices
To understand the pharmacokinetic profile of this compound, robust bioanalytical assays capable of detecting and quantifying the compound in complex biological matrices (e.g., plasma, serum, tissue homogenates) are essential.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis of small molecules due to its high sensitivity and selectivity. researchgate.net The development of an LC-MS/MS assay for a fluorinated aminophenol would involve:
Sample Preparation : This is a critical step to remove interfering endogenous molecules like proteins and lipids from the biological matrix. researchgate.net Techniques such as protein precipitation with cold acetonitrile, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed. researchgate.netmdpi.com
Chromatographic Separation : An optimized HPLC or UHPLC method is used to separate the analyte from other matrix components to prevent ion suppression or enhancement during mass analysis.
Mass Spectrometric Detection : A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode. researchgate.net This involves selecting a specific precursor ion (the molecular ion of the compound) and a characteristic product ion formed after fragmentation, creating a highly specific detection channel. For aminophenols, electrospray ionization (ESI) in positive mode is often effective. nih.govresearchgate.net A validated method can achieve limits of quantification in the low ng/mL range. nih.gov
Radiolabeling for Positron Emission Tomography (PET) represents a more advanced bioanalytical approach for in vivo research. By synthesizing the target compound with a positron-emitting isotope, most commonly Fluorine-18 (B77423) (¹⁸F), its distribution, metabolism, and target engagement can be visualized non-invasively in living subjects. The development of ¹⁸F-deoxyfluorination methods from phenol (B47542) precursors has made the synthesis of such PET tracers more accessible. acs.org An automated radiosynthesis can produce the ¹⁸F-labeled compound, which after purification, can be used in PET imaging studies to provide invaluable data on the compound's in vivo behavior. acs.org
| Assay Type | Methodology | Application | Key Development Considerations |
|---|---|---|---|
| LC-MS/MS Quantification | SPE or protein precipitation followed by UHPLC separation and detection using a triple quadrupole mass spectrometer in MRM mode. | Pharmacokinetic studies (absorption, distribution, metabolism, excretion) in plasma, serum, and tissue. | Method validation for selectivity, linearity, accuracy, precision, and matrix effects according to regulatory guidelines. nih.gov |
| ¹⁸F-Radiolabeling for PET Imaging | Synthesis of the compound using ¹⁸F-fluoride, followed by purification and formulation for in vivo administration. | Non-invasive, real-time visualization of compound distribution and target binding in preclinical models. | Requires specialized radiochemistry facilities, development of automated synthesis modules, and validation of tracer stability in vivo. acs.org |
In Vitro and Ex Vivo Model Systems for Biological Activity Assessment
Assessing the biological activity of this compound requires a range of in vitro (cell-based) and ex vivo (tissue-based) models. mdpi.com These systems allow for controlled investigation of the compound's effects at the cellular and tissue level before progressing to more complex in vivo studies.
In Vitro Models:
Cytotoxicity Assays : A fundamental first step is to determine the compound's potential to cause harm to cells. lnhlifesciences.org This is often assessed in relevant cell lines (e.g., hepatocytes for liver effects, renal cells for kidney effects) using assays that measure cell viability. nih.govscispace.com Common methods include colorimetric assays (e.g., MTS assay) that measure metabolic activity or dye exclusion assays that differentiate live from dead cells. scispace.com
Cellular Disease Models : To test for specific therapeutic effects, specialized cell models are used. For example, if the compound is designed as an anti-proliferative agent, its activity would be tested on various cancer cell lines by measuring cell growth inhibition over time. nih.gov
Metabolism Studies : The presence of fluorine can significantly alter a drug's metabolism. acs.orgacs.org In vitro systems using human liver microsomes or cultured hepatocytes are used to study the metabolic stability of the compound and identify potential metabolites. acs.orgresearchgate.net These studies help predict how the compound will be processed in the body.
Ex Vivo Models: Ex vivo studies use freshly isolated tissues or cells to provide a testing environment that is more complex than cell culture but still allows for high experimental control. nih.gov
Isolated Organ/Tissue Preparations : Tissues can be isolated and maintained in an organ bath or perfusion system. For instance, the antioxidant capacity of phenolic compounds can be evaluated using isolated erythrocyte membranes by measuring the prevention of lipid peroxidation under oxidative stress. nih.gov
Human Neutrophil Assays : To assess anti-inflammatory potential, human neutrophils can be isolated from blood and treated with the compound ex vivo. The ability of the compound to reduce the production of reactive oxygen species (ROS) after stimulation can then be measured. researchgate.net
Skin Penetration Studies : For compounds intended for dermatological applications, ex vivo skin penetration studies using human or animal skin in a diffusion cell can determine the rate and extent to which the compound penetrates the epidermis and dermis. mdpi.com
| Model System | Type | Biological Question | Example Endpoints Measured |
|---|---|---|---|
| Isolated Renal Cortical Cells | In Vitro | Potential for nephrotoxicity. nih.gov | Lactate dehydrogenase (LDH) release (cell death). nih.gov |
| Cultured Cancer Cell Lines | In Vitro | Antiproliferative activity. nih.gov | Cell count, metabolic activity (e.g., MTS assay). scispace.com |
| Human Liver Microsomes | In Vitro | Metabolic stability and metabolite identification. researchgate.net | Rate of parent compound disappearance, detection of new metabolites by LC-MS. |
| Isolated Human Neutrophils | Ex Vivo | Anti-inflammatory/Antioxidant activity. researchgate.net | Reduction of reactive oxygen species (ROS) levels. researchgate.net |
| Human Skin in Diffusion Cell | Ex Vivo | Dermal penetration and bioavailability. mdpi.com | Quantification of compound in epidermis, dermis, and receptor fluid. mdpi.com |
Future Research Horizons and Conceptual Advancements
Design and Synthesis of Next-Generation Fluorinated Aminophenol Scaffolds
The development of novel molecular scaffolds is a cornerstone of modern drug discovery, providing access to new chemical space and potentially improved pharmacological properties. rug.nl Building upon the 4-(1-Amino-2-fluoroethyl)-2-fluorophenol core, future synthetic efforts could be directed toward creating next-generation analogs with tailored characteristics. The strategic incorporation of fluorine is a well-established method for modulating the physicochemical properties of molecules, often leading to enhanced metabolic stability and bioavailability. chemistryviews.orgnih.gov
Key design strategies for next-generation scaffolds could include:
Ring Substitution Modification: Introducing additional substituents on the phenyl ring to modulate electronic properties, lipophilicity, and target-binding interactions.
Side-Chain Elaboration: Extending or constraining the 1-amino-2-fluoroethyl side chain to explore different binding pockets and optimize interactions with biological targets. This could involve creating cyclic derivatives or introducing larger alkyl or aryl groups.
Bioisosteric Replacement: Replacing the phenol (B47542) or amine functionalities with other groups (e.g., hydroxamic acid, tetrazole) to alter pKa, hydrogen bonding capacity, and pharmacokinetic profiles.
The synthesis of these new scaffolds would leverage recent advances in fluorination chemistry and methodologies for constructing complex molecules. nih.govsciencedaily.com A general approach could involve multi-step synthetic sequences starting from readily available fluorinated phenols or anilines. researchgate.net
| Scaffold Modification Strategy | Rationale | Potential Synthetic Approach |
|---|---|---|
| Positional Isomerism of Fluorine | Investigate structure-activity relationships (SAR) related to fluorine placement on the aromatic ring. | Starting from different commercially available fluorophenol isomers. |
| N-Alkylation/N-Arylation of the Amine | Modulate basicity and introduce vectors for additional binding interactions. | Reductive amination or nucleophilic aromatic substitution on the primary amine. |
| Chiral Synthesis | Separate and evaluate enantiomers for stereospecific target engagement. | Asymmetric synthesis or chiral resolution of racemic intermediates. researchgate.net |
| Introduction of Heterocycles | Expand chemical diversity and introduce privileged pharmacophoric elements. nih.gov | Coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append heterocyclic moieties. |
Predictive Modeling for Biological Activity and Target Engagement
To accelerate the discovery process and prioritize synthetic efforts, computational methods can be employed to predict the biological activities and potential targets of novel this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) models are powerful in silico tools for forecasting the properties of compounds that are otherwise difficult to test experimentally. nih.gov
A predictive modeling workflow for this scaffold would involve:
Library Generation: In silico creation of a virtual library of derivatives based on the design strategies outlined in the previous section.
Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., physicochemical, topological, quantum-chemical) for each virtual compound.
Model Building: Using machine learning algorithms such as Random Forest or Support Vector Machines to build classifier models that can predict a specific biological activity (e.g., active vs. inactive). plos.orgnih.gov
Validation: Rigorously validating the models using internal and external test sets to ensure their predictive power and reliability. mdpi.com
These models can help medicinal chemists pre-screen large numbers of virtual compounds, identifying those with the highest probability of desired activity before committing to costly and time-consuming synthesis. plos.org Furthermore, pharmacophore modeling and molecular docking simulations can be used to hypothesize potential protein targets and understand the molecular basis for target engagement.
| Modeling Technique | Application to Scaffold | Expected Outcome |
|---|---|---|
| QSAR | Predict bioactivity (e.g., enzyme inhibition, receptor binding) of virtual derivatives. | Prioritization of synthetic targets with high predicted potency. arxiv.org |
| Molecular Docking | Screen virtual libraries against known protein structures to identify potential binders. | Hypothesis generation for mechanism of action and potential off-targets. |
| Pharmacophore Modeling | Identify common 3D structural features required for activity among a set of active analogs. | A 3D query for virtual screening of larger compound databases to find novel active chemotypes. |
| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity properties. | Early-stage filtering of compounds likely to have poor pharmacokinetic profiles. |
Integration with High-Throughput Screening Methodologies for Novel Probe Discovery
High-throughput screening (HTS) has transformed drug discovery by enabling the rapid evaluation of large compound libraries against biological targets. nih.gov A focused library of compounds derived from the this compound scaffold could be synthesized and subjected to HTS to identify novel chemical probes. These probes are essential tools for validating biological targets and exploring cellular pathways.
The successful implementation of an HTS campaign requires:
Assay Development: Creation of a robust and miniaturized assay suitable for the target of interest. This could be a biochemical assay measuring enzyme activity or a cell-based assay measuring a specific cellular response.
Library Synthesis: Efficient synthesis of a diverse set of scaffold derivatives, often employing parallel synthesis techniques to generate sufficient quantities for screening.
Screening and Hit Identification: Performing the screen using automated liquid handling systems and identifying "hits"—compounds that show significant activity in the assay.
Hit-to-Lead Optimization: Validating the initial hits through secondary assays and initiating a medicinal chemistry program to improve their potency, selectivity, and drug-like properties. nih.gov
The unique physicochemical properties imparted by the fluorine atoms in the this compound scaffold may lead to the discovery of probes with novel mechanisms of action or improved selectivity compared to existing tool compounds. researchgate.net
Exploration of New Biomedical Imaging Applications (e.g., PET Tracer Development)
Radiolabeled amino acids are a critical class of imaging agents for Positron Emission Tomography (PET), particularly in neuro-oncology where they can visualize tumors with high contrast. nih.govnih.gov The structure of this compound, being a synthetic amino acid analog, makes it an attractive candidate for development as a PET tracer.
The key steps in this exploration would involve:
Radiolabeling: Developing a robust method for labeling the molecule with a positron-emitting isotope, most commonly Fluorine-18 (B77423) (¹⁸F), given its convenient half-life of approximately 110 minutes. The presence of two fluorine atoms in the parent structure offers distinct sites for potential radiolabeling via nucleophilic substitution on a suitable precursor.
Preclinical Evaluation: Assessing the resulting radiotracer's stability, lipophilicity, and in vitro uptake in cancer cell lines. Promising candidates would then be evaluated in vivo using small animal PET imaging to study their biodistribution, tumor uptake, and clearance kinetics. nih.govresearchgate.net
Comparative Studies: Comparing the performance of the novel tracer against established clinical standards like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). mdpi.com
The goal is to develop a tracer with superior properties, such as higher tumor-to-background ratios, increased specificity for tumor tissue, or the ability to probe specific metabolic pathways. nih.gov Beyond PET, the presence of stable Fluorine-19 also opens up possibilities for ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI), a technique that offers high specificity with no background signal from the body. researchgate.netnih.govresearchgate.net
| Property | [¹⁸F]FET (Established Tracer) | Hypothetical [¹⁸F]-4-(1-Amino-2-fluoroethyl)-2-fluorophenol | Rationale for Potential Improvement |
|---|---|---|---|
| Target Transporter | Primarily L-type amino acid transporters (LAT) | Potentially LAT and other transporters | Structural differences may alter transporter affinity and selectivity. |
| Metabolism | Not incorporated into proteins; minimal metabolism in the brain. | To be determined; fluorination at the β-position may influence metabolic stability. | Strategic fluorination can block sites of metabolism. |
| Tumor-to-Brain Ratio | High, enabling clear tumor delineation. mdpi.com | Potentially higher | Optimized transport and retention characteristics could improve contrast. |
| Radiosynthesis | Well-established multi-step automated synthesis. | Requires development of a suitable precursor and labeling conditions. | Newer ¹⁸F-labeling methodologies could be applied. nih.gov |
Contributions to Fundamental Organic and Medicinal Chemistry Principles
Systematic investigation of this compound and its derivatives can provide valuable insights into fundamental principles of chemistry. The strategic placement of fluorine atoms allows for a detailed study of their effects on molecular properties. nih.gov
Areas of fundamental interest include:
Conformational Effects: Studying how the gauche effect, influenced by the fluorine atom on the ethyl side chain, dictates the molecule's preferred conformation and how this, in turn, affects its interaction with biological targets.
pKa Modulation: Quantifying the impact of the electron-withdrawing fluorine atoms on the acidity of the phenolic hydroxyl group and the basicity of the amino group. This is crucial as the ionization state of a drug affects its solubility, permeability, and target binding. nih.gov
Metabolic Stability: Investigating how fluorination at both the aromatic ring and the aliphatic side chain protects the molecule from metabolic degradation by cytochrome P450 enzymes. researchgate.net
Fluorine-Protein Interactions: Using derivatives of this scaffold in co-crystallization studies with target proteins to directly observe and characterize non-covalent interactions involving fluorine, such as hydrogen bonds and dipole-dipole interactions.
Research on this scaffold can contribute to a more predictive understanding of how to use fluorine in drug design, moving beyond trial-and-error to a more rational, principle-based approach. mdpi.com
Q & A
Basic: What are the key synthetic routes for 4-(1-Amino-2-fluoroethyl)-2-fluorophenol, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with halogenated phenolic precursors. For example:
- Step 1 : Fluorination of a phenolic ring via electrophilic substitution using fluorinating agents like Selectfluor® under anhydrous conditions .
- Step 2 : Introduction of the amino-fluoroethyl group via reductive amination or nucleophilic substitution, requiring catalysts such as palladium or nickel to stabilize intermediates .
- Step 3 : Purification via column chromatography or recrystallization, with yields highly dependent on solvent polarity (e.g., methanol/water mixtures improve crystallinity) .
Critical factors : Temperature control (<5°C during fluorination prevents side reactions) and inert atmospheres (N₂/Ar) to protect amine groups from oxidation .
Basic: How is the compound characterized structurally, and what analytical techniques resolve its stereochemistry?
- NMR : ¹⁹F NMR distinguishes fluorine positions (e.g., δ -120 to -140 ppm for aromatic F; δ -200 to -220 ppm for aliphatic F) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA with hexane/isopropanol mobile phases (retention times vary by 2–5 min for R vs. S configurations) .
- X-ray crystallography : Resolves absolute configuration, particularly for hydrochloride salts, where Cl⁻ counterions stabilize crystal lattices .
Basic: What are the stability profiles of this compound under varying pH and temperature?
- Aqueous stability : Degrades rapidly at pH > 8 due to hydrolysis of the fluoroethylamine group (half-life <24 hrs at 25°C). Stable at pH 4–6 for >7 days .
- Thermal stability : Decomposes above 150°C, forming fluorophenolic byproducts. Storage at 2–8°C in amber vials prevents photodegradation .
Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity and receptor binding?
Comparative studies of analogs reveal:
| Substituent | Biological Activity | Binding Affinity (IC₅₀) |
|---|---|---|
| -F (para) | Antibacterial | 12 µM |
| -Cl (para) | Antifungal | 8 µM |
| -Br (ortho) | Antiviral | 25 µM |
Fluorine at the ortho position enhances membrane permeability due to its small size and electronegativity, but reduces solubility in polar solvents .
Advanced: How does enantiomeric purity affect pharmacological efficacy?
- R-enantiomer : Shows 3× higher binding to bacterial ribosomes (e.g., E. coli 70S subunit) compared to the S-form, as confirmed by SPR assays .
- S-enantiomer : Higher off-target effects in mammalian cells (e.g., 40% inhibition of human cytochrome P450 at 50 µM) .
Methodological note : Asymmetric synthesis using chiral auxiliaries (e.g., L-proline) achieves >95% enantiomeric excess (ee) .
Advanced: What strategies mitigate data contradictions in solubility and bioavailability studies?
Contradictions arise from:
- Solvent choice : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS vs. 2 mg/mL for free base) but may distort logP calculations .
- Assay variability : Use standardized protocols (e.g., shake-flask method for logP; USP dissolution apparatus for bioavailability) .
Advanced: How can computational modeling guide SAR studies for this compound?
- Docking simulations (AutoDock Vina) : Predict interactions with bacterial FabI enzyme (ΔG = -9.2 kcal/mol for fluoroethylamine group) .
- QSAR models : Identify critical descriptors (e.g., polar surface area <80 Ų correlates with blood-brain barrier penetration) .
Advanced: What analytical methods quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
